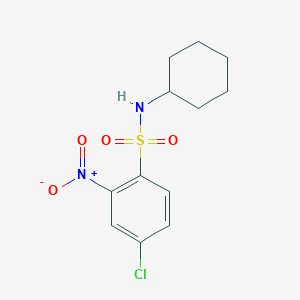

4-chloro-N-cyclohexyl-2-nitrobenzenesulfonamide

Description

Properties

IUPAC Name |

4-chloro-N-cyclohexyl-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O4S/c13-9-6-7-12(11(8-9)15(16)17)20(18,19)14-10-4-2-1-3-5-10/h6-8,10,14H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZULJCUFXOVHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-cyclohexyl-2-nitrobenzenesulfonamide typically involves the following steps:

Nitration: The nitration of chlorobenzene to form 4-chloronitrobenzene.

Sulfonation: The sulfonation of 4-chloronitrobenzene to produce 4-chloro-2-nitrobenzenesulfonyl chloride.

Amidation: The reaction of 4-chloro-2-nitrobenzenesulfonyl chloride with cyclohexylamine to yield 4-chloro-N-cyclohexyl-2-nitrobenzenesulfonamide.

Industrial Production Methods

In an industrial setting, the production of 4-chloro-N-cyclohexyl-2-nitrobenzenesulfonamide may involve optimized reaction conditions such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-cyclohexyl-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Strong acids or bases like hydrochloric acid or sodium hydroxide.

Major Products Formed

Reduction: 4-amino-N-cyclohexyl-2-nitrobenzenesulfonamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: Corresponding sulfonic acids and amines.

Scientific Research Applications

4-chloro-N-cyclohexyl-2-nitrobenzenesulfonamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-cyclohexyl-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonamide group may also play a role in binding to target proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-chloro-N-cyclohexyl-2-nitrobenzenesulfonamide with analogous sulfonamides, focusing on structural motifs, physicochemical properties, and functional implications.

Key Findings :

Structural Flexibility and Conformation :

- The L-shaped conformation observed in 4-chloro-N-cyclohexylbenzenesulfonamide derivatives is common in cyclohexyl-substituted sulfonamides, driven by the C–S–N–C torsion angle (~78°) . Bromine substitution (e.g., 4-Bromo analog) retains this conformation but alters bond lengths due to halogen size differences .

- The nitro group in the target compound introduces steric and electronic effects. For example, in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, the nitro group twists 16.7° out of the benzene plane, affecting packing and hydrogen bonding .

Hydrogen Bonding and Crystal Packing: Cyclohexyl-substituted sulfonamides form cyclic dimers via N–H⋯O hydrogen bonds (R₂²(8) motif) . By contrast, 4-chloro-N-(3-chlorobenzoyl)benzenesulfonamide forms a 2D network via N–H⋯O and O–H⋯O interactions .

Synthetic Routes :

- The target compound’s synthesis likely parallels methods for similar sulfonamides: reacting sulfonyl chlorides with cyclohexylamine under basic conditions (pH 8–9) . Derivatives with thioether groups (e.g., Compound 13) require additional steps, such as thiol coupling in toluene or p-dioxane .

Biological Activity

4-Chloro-N-cyclohexyl-2-nitrobenzenesulfonamide is an organic compound notable for its diverse biological activities. This compound, with the molecular formula C₁₂H₁₅ClN₂O₄S, contains functional groups that contribute to its reactivity and potential therapeutic applications. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

The synthesis of 4-chloro-N-cyclohexyl-2-nitrobenzenesulfonamide typically involves several key steps:

- Nitration : Chlorobenzene is nitrated to form 4-chloronitrobenzene.

- Sulfonation : The nitro compound undergoes sulfonation to yield 4-chloro-2-nitrobenzenesulfonyl chloride.

- Amidation : This intermediate reacts with cyclohexylamine to produce the final compound.

The compound can undergo various chemical reactions, including reduction of the nitro group to an amine and substitution of the chloro group with other nucleophiles, which can modify its biological properties significantly.

Antimicrobial Properties

Research indicates that 4-chloro-N-cyclohexyl-2-nitrobenzenesulfonamide exhibits antimicrobial activity. A study on nitrobenzene derivatives showed that compounds containing a nitro group, similar to this sulfonamide, can be reduced by chloramphenicol nitroreductase (CNR), leading to the formation of reactive intermediates that may exert antimicrobial effects .

Table 1: Antimicrobial Activity Comparison

| Compound | CNR Activity (%) | Remarks |

|---|---|---|

| 4-Chloro-N-cyclohexyl-2-nitrobenzenesulfonamide | Moderate (62%) | Potential substrate for CNR |

| Nitrofurantoin | High (40%) | Known antibiotic |

| 4-Nitrobenzenesulfonamide | Low (3.5%) | Less effective against bacteria |

The mechanism of action involves the interaction of the compound with specific enzymes or receptors. The nitro group can be reduced to an amine, which may interact with cellular components, influencing various biological pathways. The sulfonamide moiety may also participate in binding interactions with target proteins, modulating their activity .

Case Study 1: Antimicrobial Evaluation

In a comparative study of nitrobenzene derivatives, 4-chloro-N-cyclohexyl-2-nitrobenzenesulfonamide was tested against various bacterial strains. Results indicated significant antibacterial activity against Gram-positive bacteria, suggesting its potential as an antibiotic candidate. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy.

Case Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory properties of this compound. In vitro assays demonstrated that it could inhibit pro-inflammatory cytokines in cultured macrophages, suggesting a potential role in treating inflammatory diseases. The presence of the sulfonamide group was crucial for this activity, indicating that structural features significantly influence biological outcomes .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 4-chloro-N-cyclohexyl-2-nitrobenzenesulfonamide?

The compound is synthesized via sulfonylation reactions, where 2-nitro-4-chlorobenzenesulfonyl chloride reacts with cyclohexylamine under basic conditions (e.g., aqueous NaOH or pyridine). The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic sulfur center. Key parameters include temperature control (0–5°C to minimize side reactions) and stoichiometric excess of the amine to ensure complete conversion . Post-synthesis purification typically involves recrystallization from ethanol or column chromatography.

Basic: How is the crystal structure of 4-chloro-N-cyclohexyl-2-nitrobenzenesulfonamide characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound adopts an L-shaped conformation with a chair-configured cyclohexyl group. Key torsion angles (e.g., C–S–N–C = 78.0°) and hydrogen-bonding interactions (N–H⋯O, forming cyclic dimers) are quantified. Data collection at 296 K with a Mo-Kα radiation source (λ = 0.71073 Å) and refinement using SHELXL ensure precision (R-factor < 0.06) .

Advanced: How can conflicting spectroscopic data during characterization be systematically resolved?

Conflicts in NMR or IR data often arise from solvent effects, tautomerism, or impurities. Strategies include:

- Multi-technique validation : Cross-verify / NMR, FT-IR (e.g., sulfonamide S=O stretch at ~1350–1150 cm), and high-resolution mass spectrometry (HRMS).

- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian 16 with B3LYP/6-311++G(d,p)).

- Crystallographic confirmation : Resolve ambiguities in functional group orientation via SC-XRD .

Advanced: What strategies optimize reaction yield in large-scale syntheses?

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance amine-sulfonyl chloride reactivity in biphasic systems.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of nitro-substituted intermediates.

- Kinetic control : Slow addition of sulfonyl chloride to the amine at low temperatures (−10°C) minimizes hydrolysis by-products .

Basic: Which spectroscopic techniques are critical for characterizing this sulfonamide?

- NMR : NMR identifies aromatic protons (δ 7.5–8.5 ppm) and cyclohexyl protons (δ 1.0–2.5 ppm). NMR confirms sulfonamide carbonyl (δ ~110–130 ppm).

- FT-IR : Key peaks include S=O (asymmetric: ~1370 cm; symmetric: ~1170 cm) and NO stretches (~1520, 1350 cm).

- UV-Vis : Nitro groups absorb at λ ~270–310 nm, useful for concentration determination .

Advanced: How can biological activity be evaluated for potential therapeutic applications?

- Enzyme inhibition assays : Target enzymes like carbonic anhydrase or dihydrofolate reductase using fluorometric or colorimetric methods (e.g., IC determination).

- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays.

- Molecular docking : Predict binding affinities to receptors (e.g., using AutoDock Vina) based on crystallographic data .

Advanced: How are discrepancies in reported conformational data addressed?

Divergences in torsion angles or hydrogen-bonding motifs (e.g., dimeric vs. polymeric packing) are analyzed via:

- Temperature-dependent crystallography : Assess conformational flexibility at 100 K vs. 296 K.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., O⋯H, Cl⋯H contacts) to explain packing variations .

Basic: What functional groups dominate the compound’s reactivity?

- Nitro group : Electron-withdrawing nature activates the sulfonamide for nucleophilic substitution.

- Chlorine substituent : Directs electrophilic aromatic substitution and influences lipophilicity.

- Sulfonamide : Participates in hydrogen bonding, affecting solubility and crystal packing .

Advanced: How does the nitro group influence electronic structure and reactivity?

- DFT calculations : Reveal reduced electron density at the sulfonamide sulfur due to nitro’s −M effect, increasing electrophilicity.

- Hammett substituent constants : σ = +0.78 for NO predicts enhanced acidity of the sulfonamide N–H (pKa ~8–10) .

Advanced: What methodologies assess compound stability under varying storage conditions?

- Thermogravimetric analysis (TGA) : Determine decomposition temperature (T > 200°C typical for nitroaromatics).

- Accelerated stability studies : Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).

- Light sensitivity : UV irradiation tests (λ = 254 nm) quantify nitro group photoreactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.